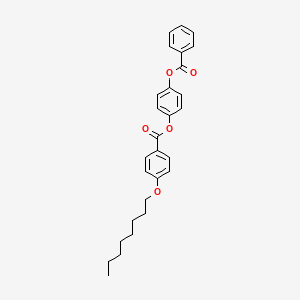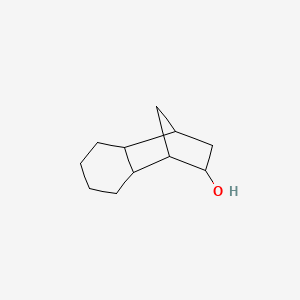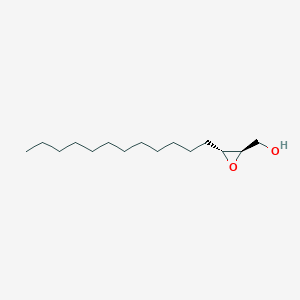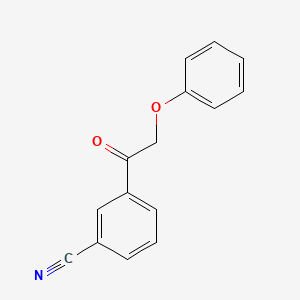
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- is a complex organic compound belonging to the quinolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and various reagents to introduce the chloro, ethyl, and methoxy groups. Common synthetic routes may involve:
Nitration and Reduction: Starting with a substituted aniline, nitration followed by reduction can introduce the amino group.
Cyclization: The amino group can then undergo cyclization with appropriate reagents to form the quinolinone core.
Substitution Reactions: Introduction of chloro, ethyl, and methoxy groups through substitution reactions using reagents like thionyl chloride, ethyl iodide, and methanol under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.
科学研究应用
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in research to understand its interactions with biological targets and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- **2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-hydroxyphenyl)-
- **2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methylphenyl)-
Uniqueness
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxy group on the phenyl ring, for example, can influence its electronic properties and interactions with biological targets.
属性
CAS 编号 |
138617-00-2 |
|---|---|
分子式 |
C19H18ClNO3 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)quinolin-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-4-21-16-11-14(24-3)9-10-15(16)18(20)17(19(21)22)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3 |
InChI 键 |
BLAKLFQFYLDCAC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


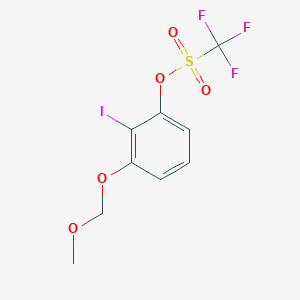



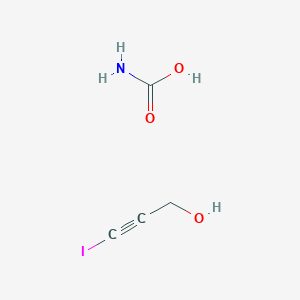
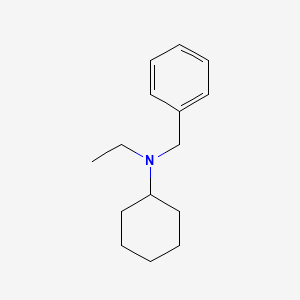
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

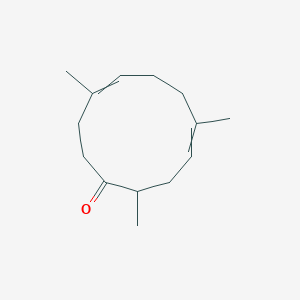
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
